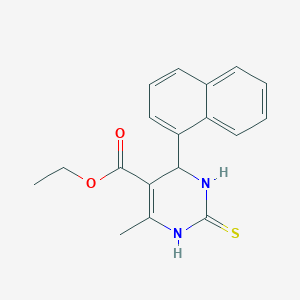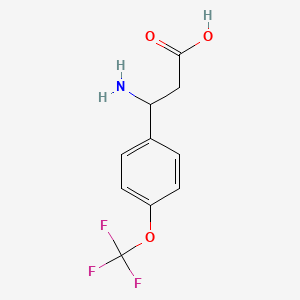
4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid involves multi-step reactions that start from simpler organic molecules. For instance, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate synthase inhibitors, is achieved through a sequence of nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, which are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production . Similarly, the synthesis of 2-oxo-4-phenyl-3-butynoic acid, a potent inhibitor of pyruvate decarboxylase, is performed by reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis to the free acid .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized by X-ray crystallography. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is analyzed using single-crystal X-ray diffraction, revealing a bent side chain and a COOH group oriented towards the CH2 segment of the side chain . The crystal structure is further stabilized by a network of hydrogen bonds and C-H...O interactions, resulting in a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to form complexes with various metal ions. For instance, 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid forms complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II), where the carboxylate groups act as bidentate bridging or chelating ligands . These complexes exhibit paramagnetic properties with ferromagnetic interactions and decompose upon heating to yield metal oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse and depend on their specific functional groups and molecular structure. For example, the complexes mentioned above are either amorphous solids or crystalline and obey the Curie–Weiss law, indicating their paramagnetic nature . The synthesis of W(CO)5 complexes of related carboxylic acids demonstrates the formation of stable compounds with sharp, intense absorption bands, which are useful as IR-detectable metal–carbonyl tracers . These complexes are also characterized by their redox behavior, as observed in cyclic voltammetry studies .
科学的研究の応用
Synthesis and Structural Analysis
A study by Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, which involved 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a significant component. This research focused on confirming compound structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside density functional theory (DFT) calculations. This method is relevant to the synthesis and structural analysis of compounds similar to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid (Huang et al., 2021).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) explored the use of organic thin-film fluorescence probes for explosive detection, specifically hydrogen peroxide vapor. They synthesized compounds, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, demonstrating their effectiveness in fast deboronation in H2O2 vapor. This research presents an application of similar compounds in the field of explosive detection and safety technology (Fu et al., 2016).
Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids
Chacko and Ramapanicker (2012) reported on the synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, which are significant in biological properties and as drug components. They utilized a method that could be adapted for synthesizing 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives, potentially applicable to the compound of interest (Chacko & Ramapanicker, 2012).
Electrochemical Microsensor Development
Luo et al. (2022) designed electrochemical microsensors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives for in vivo monitoring of H2O2 in the brain, particularly relevant for studies on Parkinson's disease. This indicates potential applications of similar compounds in medical research and diagnostics (Luo et al., 2022).
Cancer Treatment
Miles et al. (1958) disclosed the use of 4-oxo-butenoic acid derivatives as anti-tumor agents against breast carcinoma. Though the specific structure varies, this suggests the potential for related compounds in oncological research and treatment (Miles et al., 1958).
特性
IUPAC Name |
4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFRLFIFTQTDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377753 |
Source


|
| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid | |
CAS RN |
1030269-28-3 |
Source


|
| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)



